molecular formula C20H16BrN3O2 B4172442 Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Cat. No.: B4172442
M. Wt: 410.3 g/mol
InChI Key: ILICLQKEOFZIBL-UHFFFAOYSA-N
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Description

Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromophenyl group, a cyanoethyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives.

    Addition of the Cyanoethyl Group: The cyanoethyl group is added via a nucleophilic substitution reaction, typically using cyanoethyl reagents.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the cyanoethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
  • Benzyl 3-(3-fluorophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
  • Benzyl 3-(3-methylphenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromophenyl group, which can enhance its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

benzyl 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c21-17-9-4-8-16(12-17)19-18(13-24(23-19)11-5-10-22)20(25)26-14-15-6-2-1-3-7-15/h1-4,6-9,12-13H,5,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILICLQKEOFZIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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